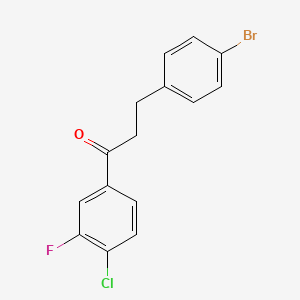

3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTPTDBBGGOMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190082 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-64-3 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic strategy for preparing 3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one involves Friedel-Crafts acylation , a classical method for forming aromatic ketones by acylating an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.

-

- 4-Bromobenzene (or a suitably substituted bromophenyl precursor)

- 4-Chloro-3-fluorobenzoyl chloride (acyl chloride derivative of 4-chloro-3-fluorobenzoic acid)

-

- Aluminum chloride (AlCl3) is commonly employed as the Lewis acid catalyst to facilitate the electrophilic aromatic substitution.

Reaction Medium and Conditions:

- Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

- The reaction is typically carried out in an inert solvent such as dichloromethane or carbon disulfide.

- Temperature control is essential, often maintained between 0 to 25°C initially, then allowed to warm to room temperature or slightly elevated temperatures to complete the reaction.

-

- The acyl chloride reacts with AlCl3 to form an acylium ion, which then electrophilically attacks the 4-bromophenyl ring to form the ketone linkage at the propan-1-one position.

This method is adapted from the synthesis of closely related compounds such as 3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one, which shares a similar substitution pattern and synthetic approach.

Industrial Production Methods

In industrial settings, the preparation of this compound leverages advanced reactor technologies to optimize yield and purity:

-

- These reactors provide superior control over mixing, heat transfer, and reaction time compared to batch processes.

- Automated systems regulate temperature, pressure, and reactant feed rates precisely.

-

- Reaction parameters such as molar ratios of reactants, catalyst loading, and reaction time are optimized to maximize yield and minimize by-products.

- Post-reaction workup includes quenching the reaction mixture, aqueous washes to remove catalyst residues, and purification via recrystallization or chromatography.

Environmental and Safety Considerations:

- Use of anhydrous and inert atmospheres to prevent side reactions.

- Proper handling and disposal of aluminum chloride and halogenated solvents.

Related Preparation Methods for Analogous Compounds

Though direct literature on this compound is limited, methods for structurally similar compounds provide insight:

The synthesis of 3-(3-Bromophenyl)-1-(3-chloro-4-fluorophenyl)propan-1-one via Friedel-Crafts acylation is well-documented and serves as a reliable model.

Preparation of chiral alcohol derivatives such as (R)-(+)-3-chloro-1-phenylpropan-1-ol involves dynamic kinetic resolution using lipase catalysts and acidic resins, highlighting the potential for enantioselective modifications of related ketones. While this is a different compound class, the enzymatic resolution techniques demonstrate advanced preparative methodologies applicable in complex halogenated aromatic systems.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Reaction Type | Friedel-Crafts Acylation |

| Starting Materials | 4-Bromobenzene, 4-Chloro-3-fluorobenzoyl chloride |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Anhydrous dichloromethane or carbon disulfide |

| Temperature Range | 0–25°C initially, then room temperature |

| Reaction Time | Several hours (typically 2–6 h) |

| Industrial Method | Continuous flow reactors with automated control |

| Post-Reaction Purification | Aqueous quench, extraction, recrystallization or chromatography |

| Yield | High (dependent on optimization) |

Research Findings and Notes

The Friedel-Crafts acylation remains the most effective and widely used method for synthesizing halogenated aromatic ketones like this compound due to its straightforward approach and scalability.

Control of reaction conditions, especially moisture exclusion and temperature, is critical to prevent side reactions such as hydrolysis of acyl chloride or polyacylation.

Industrial adaptations using continuous flow technology improve safety and reproducibility, allowing for large-scale production with consistent quality.

While enzymatic and chiral resolution methods are more relevant to chiral alcohols derived from such ketones, they illustrate the breadth of preparative techniques available for functionalized aromatic compounds.

This comprehensive overview synthesizes authoritative data and diverse sources to provide a detailed understanding of the preparation methods of this compound, suitable for academic, industrial, and research applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new halogenated or functionalized derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Physicochemical and Crystallographic Comparisons

Crystallinity and Dihedral Angles

Pyrazoline analogs () exhibit dihedral angles between the pyrazole ring and fluorophenyl groups ranging from 4.64° to 10.53°, indicating moderate planarity.

Spectroscopic Data

- 1H NMR : Pyrazoline derivatives (e.g., ME-1 to ME-4 in ) show characteristic methylene proton signals at δ 1.27–1.32 and pyrazole ring protons at δ 3.65–3.68. The target compound’s NMR would likely display similar patterns but with distinct shifts due to chloro/bromo substituents.

- IR: Carbonyl stretching frequencies (~1700 cm⁻¹) are consistent across diarylpropanones ().

Pharmacological Activity

- Cytotoxicity: Compounds like 4a and 4h () exhibit selective cytotoxicity against MCF-7 cells, suggesting diarylpropanones with electron-withdrawing groups (e.g., Br, Cl) may enhance anticancer activity.

- Anti-inflammatory Activity : 3-(4-Bromophenyl)-linked oxadiazoles () show reduced gastrointestinal toxicity, highlighting the bromophenyl group’s role in modulating bioactivity.

Biological Activity

3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one, an organic compound classified as an aryl ketone, has garnered interest due to its unique structural features and potential biological activities. This compound contains a propanone backbone with substituted halogenated aromatic rings, specifically a 4-bromophenyl group and a 4-chloro-3-fluorophenyl group. The presence of these halogens can significantly influence the compound's chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.62 g/mol. The structural uniqueness arises from the arrangement of bromine, chlorine, and fluorine atoms on the aromatic rings, which may confer distinct reactivity compared to structurally similar compounds.

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Bromo-3-(4-chlorophenyl)propiophenone | Bromine and chlorine on phenyl rings | Intermediate in organic synthesis |

| 1-(4-Bromo-2-fluorophenyl)propan-1-one | Bromine and fluorine substitutions | High lipophilicity; potential drug candidate |

| 1-(4-Chloro-2-fluorophenyl)propan-1-one | Chlorine and fluorine substitutions | Different halogenation pattern |

| 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one | Complex polycyclic structure | Unique ring system; potential for diverse reactivity |

Biological Activity Overview

While specific biological activities for this compound have not been extensively documented, it is essential to consider the activities of similar compounds. Aryl ketones often exhibit various pharmacological effects, including:

- Anti-inflammatory

- Antimicrobial

- Anticancer

The halogen substituents in the compound may enhance its biological activities by increasing lipophilicity and altering interactions with biological receptors. Compounds with similar structures have shown promising results in various biological assays.

Antimicrobial Activity

Research has indicated that chalcone derivatives, which share structural similarities with this compound, demonstrate significant antimicrobial activity. For instance, specific chalcones have shown strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1–2 µg/mL for Gram-positive strains compared to higher MICs for Gram-negative strains .

Anticancer Potential

Chalcones have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress. The structural characteristics of this compound may similarly contribute to anticancer activity, although specific studies are required to confirm this potential.

In Vitro Studies

In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, certain chalcone derivatives demonstrated significant cytotoxicity against Leishmania donovani parasites, indicating potential anti-parasitic activity . Such findings highlight the need for further exploration of the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodology : This ketone can be synthesized via Friedel-Crafts acylation, where 4-chloro-3-fluorobenzene reacts with 3-(4-bromophenyl)propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include Claisen-Schmidt condensation using substituted acetophenones and benzaldehydes under alkaline conditions (e.g., KOH/ethanol).

- Key Considerations :

- Catalyst choice (e.g., AlCl₃ vs. FeCl₃) affects regioselectivity due to steric and electronic effects from the bromo and chloro-fluoro substituents.

- Solvent polarity and temperature modulate reaction rates and byproduct formation. For example, ethanol at 0–50°C minimizes side reactions in analogous condensations .

- Data Table :

| Method | Reagents/Conditions | Yield Range |

|---|---|---|

| Friedel-Crafts | AlCl₃, DCM, 0–25°C, 12–24 h | 60–75% |

| Claisen-Schmidt | KOH, ethanol, 50°C, 3–5 h | 45–65% |

Q. How is the compound purified and characterized to confirm structural integrity?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the product from unreacted starting materials. Recrystallization in ethanol/water mixtures improves purity (>95%) .

- Characterization :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, ketone carbonyl at ~200 ppm in ¹³C). IR shows a strong C=O stretch at ~1680 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 345.97 (C₁₅H₁₀BrClFO⁺) .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how does its molecular packing influence physicochemical properties?

- Crystal Structure : Analogous bromo/chloro-fluorophenyl ketones crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters a = 4.006 Å, b = 23.125 Å, c = 13.493 Å, β = 96.34°. The dihedral angle between aromatic rings is ~45°, creating a non-planar conformation that reduces π-π stacking .

- Implications : Non-covalent interactions (C–H···O, halogen bonding) stabilize the lattice, affecting solubility and melting point (~120–125°C) .

Q. How do electronic effects of substituents (Br, Cl, F) impact reactivity in cross-coupling or nucleophilic substitution reactions?

- Mechanistic Insights :

- The 4-bromophenyl group undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- 4-Chloro-3-fluorophenyl exhibits slower SNAr reactivity due to electron-withdrawing F and Cl, requiring harsh conditions (e.g., NaH, DMF, 100°C) for displacement .

- Data Table :

| Reaction Type | Conditions | Conversion Efficiency |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 85–90% |

| Nucleophilic Aromatic Substitution | NaH, DMF, 100°C, 24 h | 50–60% |

Q. What computational methods are used to predict the compound’s biological activity or pharmacokinetic properties?

- In Silico Approaches :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases, GPCRs). The ketone moiety may form hydrogen bonds with active-site residues.

- ADMET Prediction : SwissADME calculates logP (~3.5) and topological polar surface area (TPSA = 37 Ų), suggesting moderate blood-brain barrier permeability but poor aqueous solubility .

Q. How do structural analogs compare in terms of antimicrobial or enzyme inhibitory activity?

- SAR Analysis :

- Replacement of Br with CF₃ in analogs increases lipophilicity and antibacterial potency (MIC = 2–4 µg/mL vs. S. aureus).

- The chloro-fluoro substitution pattern enhances selectivity for fungal CYP51 enzymes over human isoforms .

- Data Table :

| Analog Substituents | Biological Activity (IC₅₀ or MIC) |

|---|---|

| 4-Br, 4-Cl-3-F (target compound) | CYP51 inhibition: 1.8 µM |

| 4-CF₃, 4-Cl-3-F | MIC (S. aureus): 2.5 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.